

Luseogliflozin Hydrate: A Comparative Analysis of Cross-Reactivity

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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **Luseogliflozin hydrate**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound in comparison to other SGLT inhibitors. The data is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Executive Summary

Luseogliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1.^{[1][2]} This selectivity is a critical attribute for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition. While extensive data on its selectivity for SGLT1 and SGLT2 is available, comprehensive public information regarding its cross-reactivity against a broader panel of other receptors, enzymes, and ion channels is limited. This guide summarizes the known selectivity profile of Luseogliflozin and provides context by comparing it with other SGLT2 inhibitors.

Selectivity Profile of SGLT Inhibitors

The following table summarizes the in vitro inhibitory activity of Luseogliflozin and other selected SGLT inhibitors against human SGLT1 and SGLT2. The data highlights the high selectivity of Luseogliflozin for SGLT2.

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)
Luseogliflozin	2.3[1]	~4060 (calculated)	~1765[1]
Canagliflozin	4.2	663	158
Dapagliflozin	1.2	1400	>1167
Empagliflozin	3.1	8300	>2677
Ipragliflozin	7.4	1890	255

Note: The IC50 value for Luseogliflozin against SGLT1 was calculated based on the provided SGLT2 IC50 and selectivity ratio. Another study reported a Ki value of 1.10 nM for Luseogliflozin against human SGLT2.[3]

Broader Cross-Reactivity Profile

A comprehensive screening of Luseogliflozin against a wide panel of off-target proteins (e.g., kinases, G-protein coupled receptors, ion channels) is a crucial step in preclinical safety assessment. Such studies are typically conducted by specialized contract research organizations (CROs) like Eurofins Discovery (e.g., SafetyScreen panels) or CEREP. These panels evaluate the test compound's ability to inhibit or bind to a diverse range of molecular targets at a specified concentration.

Publicly available data from such extensive off-target screening for Luseogliflozin is not readily available in the reviewed literature. For a complete understanding of its cross-reactivity, accessing proprietary data from the manufacturer or commissioning independent screening studies would be necessary.

Experimental Protocols

In Vitro SGLT Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against human SGLT1 and SGLT2.

Materials:

- Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
- Glucose Analog: Radiolabeled ([¹⁴C]-AMG - alpha-methyl-D-glucopyranoside) or fluorescent (2-NBDG - 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)) glucose analog.
- Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing NaCl.
- Assay Buffer (Sodium-free): KRH buffer or similar, with NaCl replaced by choline chloride.
- Test Compound: Luseogliflozin or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
- Scintillation Counter or Fluorescence Plate Reader.

Procedure:

- Cell Culture: Culture the hSGLT1 or hSGLT2 expressing cells in appropriate media until they reach a suitable confluency for the assay.
- Cell Plating: Seed the cells into multi-well plates (e.g., 96-well) and allow them to adhere overnight.
- Compound Incubation:
 - Prepare serial dilutions of the test compound.
 - Wash the cells with sodium-free buffer to remove endogenous sodium.
 - Add the assay buffer containing the test compound at various concentrations to the cells and incubate for a predetermined period.

- Glucose Uptake:
 - Add the sodium-containing buffer with the radiolabeled or fluorescent glucose analog to initiate the uptake.
 - Incubate for a specific time to allow for glucose transport into the cells.
- Termination of Uptake:
 - Rapidly wash the cells with ice-cold sodium-free buffer to stop the uptake and remove extracellular glucose analog.
- Quantification:
 - Radiolabeled Analog: Lyse the cells and measure the radioactivity using a scintillation counter.
 - Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate reader.
- Data Analysis:
 - Determine the percentage of inhibition for each compound concentration compared to the vehicle control.
 - Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Inhibition Assay (General Protocol)

While specific data for Luseogliflozin is unavailable, this section outlines a general protocol for assessing kinase cross-reactivity.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

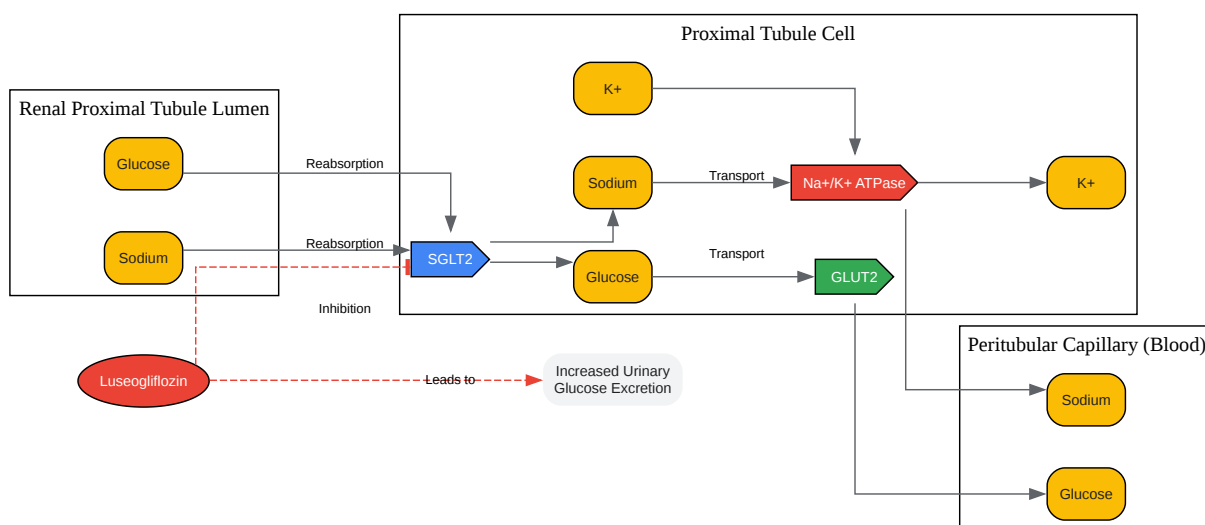
Principle: Many commercial kinase assays are based on the measurement of ATP consumption during the phosphotransferase reaction. A common method is the ADP-Glo™ Kinase Assay

(Promega).

Procedure:

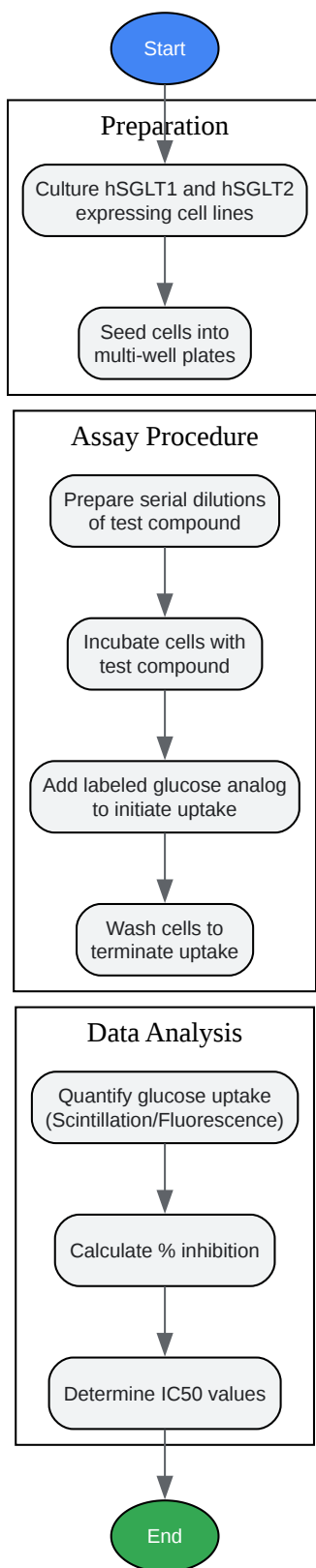
- Kinase Reaction:
 - In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
 - Incubate the mixture to allow the kinase reaction to proceed.
- ADP-Glo™ Reagent Addition:
 - Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition:
 - Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.
 - This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
- Signal Detection:
 - Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.
 - Determine the IC50 value by plotting the inhibition data against the compound concentration.

Visualizations



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Caption: SGLT2 Inhibition Signaling Pathway



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Caption: SGLT Inhibition Assay Workflow

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